1-(2-methylphenyl)-1H-pyrrole
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(2-methylphenyl)-1H-pyrrole is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
This compound acts as an antagonist to the AHR Instead, it prevents other substances from activating the AHR . This blockage of the AHR pathway can have significant effects on the cell’s response to certain stimuli .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AHR-CYP1A1 axis . This pathway is involved in several chronic diseases, and its modulation occurs during these diseases . The compound’s action on this pathway could potentially be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
Similar compounds have been shown to have significant pharmacokinetic properties . For instance, the compound CH-223191, which has a similar structure, has been widely investigated in diverse models of disease . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the AHR . By blocking the activation of the AHR, it can potentially alter the cell’s response to certain stimuli . This can have significant effects on cellular processes, particularly in the context of diseases where the AHR-CYP1A1 axis is involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the AHR can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrrole compound and the biomolecules it interacts with.
Cellular Effects
It is known that pyrrole compounds can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(2-methylphenyl)-1H-pyrrole are not well-characterized. It is known that pyrrole compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-methylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring.
Another method involves the cyclization of 2-methylphenyl-substituted 1,4-diketones in the presence of a strong acid catalyst. This reaction typically requires elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the efficiency of the cyclization process. Additionally, solvent selection and purification techniques play a crucial role in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or pyrrole-2-aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pyrrolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids, pyrrole-2-aldehydes.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrroles, nitropyrroles, sulfonated pyrroles.
Scientific Research Applications
1-(2-methylphenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique electronic and structural properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, resulting in different electronic and steric properties.
1-(2-chlorophenyl)-1H-pyrrole:
1-(2-methoxyphenyl)-1H-pyrrole: Features a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
1-(2-methylphenyl)-1H-pyrrole is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methylphenyl)pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAWYAGHQJNKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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